molecular formula C21H22FNaO7 B13903391 Sodium;2-[13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate

Sodium;2-[13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate

Cat. No.: B13903391
M. Wt: 428.4 g/mol
InChI Key: JEZLFWXSKCTMPN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZK-994 is a synthetic analog of lipoxin A4, a bioactive lipid mediator involved in the resolution of inflammation. This compound has been studied for its potent anti-inflammatory properties and its ability to modulate immune responses. ZK-994 is part of a series of 3-oxa-15-epi-lipoxin analogs designed to enhance the stability and efficacy of natural lipoxins.

Preparation Methods

The synthesis of ZK-994 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired analog. The synthetic route typically includes:

    Friedel-Crafts Reaction: This step involves the formation of the core aromatic structure.

    Amidation: Introduction of amide groups to enhance stability and bioactivity.

    Reduction: Reduction of specific functional groups to achieve the desired chemical properties.

    Protection Reactions: Use of protecting groups to prevent unwanted reactions during synthesis.

Chemical Reactions Analysis

ZK-994 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen atoms, which can modify the compound’s activity and stability.

    Reduction: Reduction reactions are used to modify specific functional groups, enhancing the compound’s bioactivity.

    Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions are typically more stable and bioactive analogs of the original compound.

Scientific Research Applications

ZK-994 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of lipoxin analogs.

    Biology: Investigated for its role in modulating immune responses and resolving inflammation.

    Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease.

Mechanism of Action

ZK-994 exerts its effects by mimicking the actions of natural lipoxin A4. It binds to specific receptors on immune cells, modulating the production of pro-inflammatory cytokines and promoting the resolution of inflammation. The molecular targets of ZK-994 include various receptors and signaling pathways involved in the inflammatory response, such as the lipoxin A4 receptor and the cysteinyl leukotriene receptor.

Comparison with Similar Compounds

ZK-994 is unique among lipoxin analogs due to its enhanced stability and bioactivity. Similar compounds include:

    ZK-996: Another 3-oxa-15-epi-lipoxin analog with similar anti-inflammatory properties.

    ZK-990: A related analog with modifications to improve stability and efficacy.

    ZK-142: Another stable analog of lipoxin A4 with potent anti-inflammatory effects.

These compounds share similar mechanisms of action but differ in their chemical structures and specific bioactivities, making ZK-994 a valuable tool in the study and treatment of inflammatory diseases.

Properties

IUPAC Name

sodium;2-[13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FO7.Na/c22-16-9-11-18(12-10-16)29-13-17(23)7-5-3-1-2-4-6-8-19(24)20(25)14-28-15-21(26)27;/h2,4-12,17,19-20,23-25H,13-15H2,(H,26,27);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZLFWXSKCTMPN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(C=CC#CC=CC=CC(C(COCC(=O)[O-])O)O)O)F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNaO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.